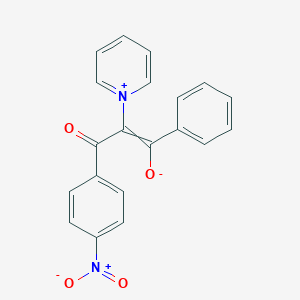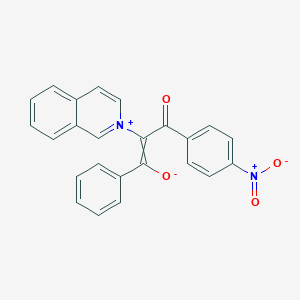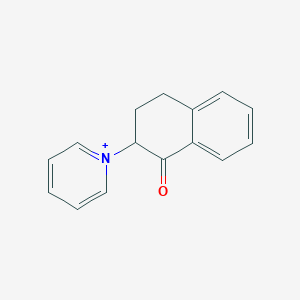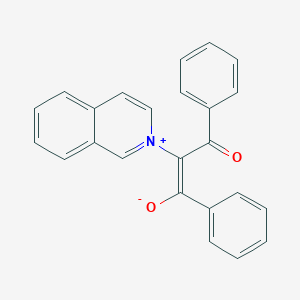![molecular formula C27H29N3O8 B280558 3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-isopropyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280558.png)
3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-isopropyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-isopropyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound with potential therapeutic applications. It is commonly referred to as HN-1, and it has been the subject of scientific research due to its unique properties.
作用機序
HN-1 exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. HN-1 also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory mediators. Additionally, HN-1 has been shown to activate the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
HN-1 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cancer cell growth, reduce inflammation, and protect neurons from oxidative stress. HN-1 has also been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes.
実験室実験の利点と制限
HN-1 has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications, which make it an attractive target for drug development. Additionally, HN-1 has been shown to have a favorable toxicity profile, with low toxicity in animal studies. However, HN-1 has limited solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for HN-1 research. One direction is the development of HN-1 as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanisms of action of HN-1 and its effects on various signaling pathways. Future studies should also focus on improving the solubility of HN-1 to facilitate its use in lab experiments. Finally, the development of novel derivatives of HN-1 may lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion
In conclusion, HN-1 is a complex compound with potential therapeutic applications. Its unique properties have made it the subject of scientific research in the areas of cancer, inflammation, and neuroprotection. The synthesis method for HN-1 is complex, and it exerts its effects through multiple mechanisms of action. HN-1 has several advantages and limitations for lab experiments, and future directions for research include drug development, elucidation of mechanisms of action, and improvement of solubility.
合成法
HN-1 is a complex compound that requires a multi-step synthesis method. The synthesis method involves the reaction of 3-nitrobenzaldehyde with isopropyl acetoacetate to form 3-nitrophenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid. This intermediate is then reacted with ethylenediamine and 2-hydroxybenzoyl chloride to form HN-1.
科学的研究の応用
HN-1 has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. HN-1 has been studied in vitro and in vivo for its ability to inhibit cancer cell growth, reduce inflammation, and protect neurons from oxidative stress.
特性
分子式 |
C27H29N3O8 |
|---|---|
分子量 |
523.5 g/mol |
IUPAC名 |
3-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 5-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H29N3O8/c1-15(2)38-27(34)23-17(4)29-16(3)22(24(23)18-8-7-9-19(14-18)30(35)36)26(33)37-13-12-28-25(32)20-10-5-6-11-21(20)31/h5-11,14-15,24,29,31H,12-13H2,1-4H3,(H,28,32) |
InChIキー |
DSYJELXGDBWBPV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCNC(=O)C3=CC=CC=C3O |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCNC(=O)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



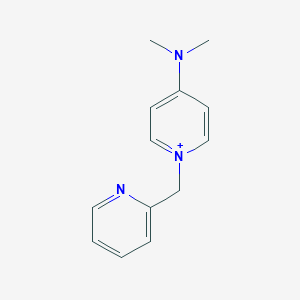
![2-Phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B280480.png)
![6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280483.png)
![2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280486.png)
![3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280487.png)
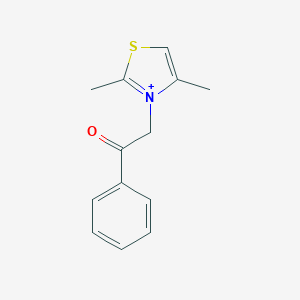
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)

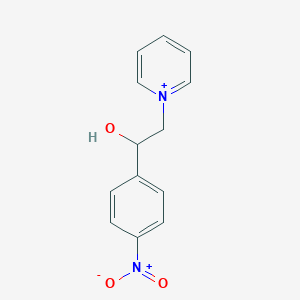
![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)
